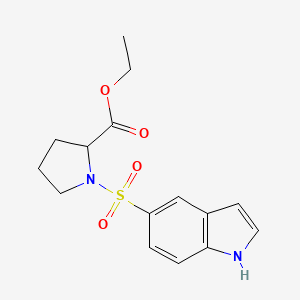![molecular formula C13H17N5O3S2 B7875945 [[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea](/img/structure/B7875945.png)
[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of [[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea likely involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, batch processing, and the use of advanced technologies such as automated reactors and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays and as a probe to study biological processes.
Medicine: this compound has potential therapeutic applications and may be investigated for its pharmacological properties.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S2/c1-2-3-6-15-23(20,21)8-4-5-10-9(7-8)11(12(19)16-10)17-18-13(14)22/h4-5,7,15H,2-3,6H2,1H3,(H3,14,18,22)(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEORUJMHGOGOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B7875863.png)
![1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B7875868.png)
![3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid](/img/structure/B7875881.png)
![N-(3-methoxypropyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875882.png)
![N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875886.png)
![N-cyclopentylspiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7875892.png)
![1-[5-(2-Oxo-1-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-2-pyrrolidinecarboxylic acid](/img/structure/B7875900.png)
![N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875908.png)
![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875919.png)
![N-(2-methoxyethyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875925.png)
![1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid](/img/structure/B7875931.png)


![4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid](/img/structure/B7875959.png)
